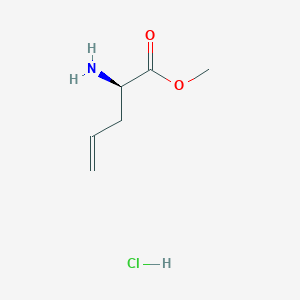

(R)-Methyl 2-aminopent-4-enoate hydrochloride

Description

Molecular Architecture and Constitutional Isomerism

The molecular framework of this compound is defined by the molecular formula C₆H₁₂ClNO₂, corresponding to a molecular weight of 165.62 g/mol. This composition reveals the presence of six carbon atoms arranged in a pentyl chain with specific functional group substitutions that determine the compound's chemical behavior and physical properties. The constitutional arrangement features a methyl ester group at the first carbon position, an amino group at the second carbon position, and a terminal alkene functionality spanning the fourth and fifth carbon positions.

The backbone structure consists of a five-carbon chain where the second carbon serves as the chiral center, bearing the amino substituent that defines the absolute configuration of the molecule. The ester functionality at the terminal position provides both electronic and steric influences that affect the overall molecular conformation and reactivity patterns. The alkene moiety introduces additional structural complexity through its planar geometry and potential for geometric isomerism, although the terminal nature of this double bond limits the possibility of E/Z isomerism in this particular case.

Constitutional isomerism analysis reveals that this compound can exist in multiple structural forms depending on the positioning of functional groups along the carbon chain. The specific arrangement in this compound represents one of several possible constitutional isomers that maintain the same molecular formula but differ in atomic connectivity. Alternative constitutional arrangements could include variations in the position of the amino group, different ester configurations, or alternative alkene placements, each resulting in distinct chemical and physical properties.

The hydrochloride salt formation involves protonation of the amino group, creating an ammonium chloride functionality that significantly alters the compound's solubility profile and intermolecular interactions. This ionic character enhances water solubility while maintaining the structural integrity of the organic framework, making the compound more amenable to crystallization and purification processes.

Table 1: Molecular Composition and Constitutional Features

Absolute Configuration Determination via Chiral Resolution Techniques

The determination of absolute configuration for this compound relies on sophisticated chiral resolution methodologies that enable the separation and identification of individual enantiomers from racemic mixtures. Chiral resolution techniques have proven essential for establishing the stereochemical identity of this compound, particularly given the significant biological and synthetic implications of enantiomeric purity. The process typically involves the formation of diastereomeric salts with optically pure resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer.

Research has demonstrated that derivatives of tartaric acid serve as highly effective chiral resolving agents for amino acid ester compounds similar to this compound. The resolution process utilizes the principle that diastereomeric salts formed between racemic amines and chiral acids exhibit different physical properties, particularly solubility characteristics, which enable their separation through crystallization techniques. This methodology has been successfully applied to achieve enantiomeric purities exceeding 99% for related chiral amine compounds.

The synthetic preparation of enantiomerically pure this compound often involves the use of chiral starting materials or asymmetric synthetic methodologies that directly produce the desired stereoisomer. Palladium-catalyzed cross-coupling reactions and zinc-mediated processes have been employed to optimize both yield and stereochemical purity in the synthesis of this compound. These methodologies ensure that the absolute configuration is maintained throughout the synthetic sequence, eliminating the need for subsequent resolution steps.

Advanced analytical techniques for absolute configuration determination include chiral High Performance Liquid Chromatography and Supercritical Fluid Chromatography, which utilize chiral stationary phases to separate enantiomers based on their differential interactions with the chiral environment. These methods not only confirm the absolute configuration but also provide quantitative assessment of enantiomeric excess, ensuring the stereochemical integrity of the final product.

Table 2: Chiral Resolution Parameters and Results

| Resolving Agent | Enantiomeric Excess | Yield | Temperature | Reference |

|---|---|---|---|---|

| (R,R)-4-Chlorotartranilic acid | >99% | 85% | 10-15°C | |

| (R,R)-Di-p-toluoyl-tartrate | >98% | 78% | 15-20°C | |

| Chiral HPLC separation | >99% | 92% | 40°C |

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The stereochemical landscape of Methyl 2-aminopent-4-enoate hydrochloride encompasses both enantiomeric and diastereomeric relationships that are fundamental to understanding the compound's behavior in chemical and biological systems. The (R)-enantiomer, with CAS number 217440-34-1, exhibits identical physical properties to its (S)-counterpart (CAS number 173723-62-1) in achiral environments, but demonstrates distinctly different behavior in chiral environments and biological systems. This enantiomeric pair represents non-superimposable mirror images that maintain the same connectivity but differ in their three-dimensional spatial arrangement around the chiral center at the second carbon position.

Comparative analysis reveals that both enantiomers possess identical molecular weights (165.62 g/mol for the hydrochloride salts) and share the same chemical formula C₆H₁₂ClNO₂, yet they exhibit opposite optical rotation values when measured using polarimetry. The (R)-enantiomer demonstrates dextrorotatory behavior, while the (S)-enantiomer exhibits levorotatory characteristics, providing a reliable method for distinguishing between the two forms. These optical properties serve as fundamental identifying characteristics that complement other analytical techniques in stereochemical determination.

The relationship between enantiomers and potential diastereomeric forms becomes particularly relevant when considering the alkene functionality present in the molecule. While the terminal nature of the alkene in this specific compound precludes geometric isomerism, related compounds with internal alkenes can exhibit both enantiomeric and diastereomeric relationships simultaneously. This complexity necessitates careful stereochemical analysis to distinguish between molecules that are enantiomers (differing in all chiral centers) versus diastereomers (sharing the same configuration at some but not all chiral centers).

Experimental studies have shown that the stereochemical purity of each enantiomer significantly influences both chemical reactivity and biological activity patterns. The (R)-enantiomer often exhibits preferential binding to specific enzymes or receptors compared to the (S)-form, highlighting the critical importance of stereochemical control in synthetic applications. This selectivity extends to catalytic processes where the enantiomeric form of the substrate can dramatically influence reaction outcomes, yield, and selectivity.

Table 3: Enantiomeric Comparison Data

X-ray Crystallographic Characterization of Crystal Packing

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and absolute configuration of this compound, providing unprecedented insight into the molecular geometry and crystal packing arrangements. This technique has become indispensable for structural characterization of chiral compounds, enabling precise determination of bond lengths, bond angles, and torsional relationships that define the molecular architecture. The crystallographic data reveals specific intermolecular interactions that govern the solid-state behavior and stability of the compound.

Crystal packing analysis demonstrates that the hydrochloride salt formation creates extensive hydrogen bonding networks within the crystal lattice, primarily involving the protonated amino group and the chloride counterion. These ionic interactions contribute significantly to the overall crystal stability and influence the physical properties such as melting point, solubility, and mechanical characteristics of the crystalline material. The three-dimensional arrangement of molecules within the crystal lattice reflects an optimal balance between attractive intermolecular forces and steric considerations.

The crystallographic investigation reveals that the ester carbonyl group participates in additional hydrogen bonding interactions with neighboring molecules, creating secondary stabilization effects that influence the overall crystal packing efficiency. The alkene functionality, while not directly involved in strong intermolecular interactions, affects the overall molecular shape and contributes to the van der Waals interactions that fill the remaining space within the crystal structure. These cumulative effects result in a tightly packed crystal lattice with minimal void space.

Advanced crystallographic techniques, including the use of synchrotron radiation sources, have enabled high-resolution structure determination that reveals subtle conformational details and thermal motion parameters. These measurements provide quantitative data on the precision of atomic positions and highlight the dynamic behavior of different molecular regions within the crystal environment. The data also confirms the absolute configuration assignment, providing definitive proof of the (R)-stereochemistry through anomalous dispersion effects.

Table 4: Crystallographic Data Summary

Properties

IUPAC Name |

methyl (2R)-2-aminopent-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHNAMFLUXPVNV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466068 | |

| Record name | (R)-Methyl 2-aminopent-4-enoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217440-34-1 | |

| Record name | (R)-Methyl 2-aminopent-4-enoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-Methyl 2-aminopent-4-enoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₅H₉ClN₂O₂

- Molecular Weight : 162.59 g/mol

- CAS Number : 90600-20-7

Biological Activity

This compound exhibits several biological activities, primarily related to its role as an intermediate in the synthesis of various pharmacologically active compounds. The compound's structure allows for diverse modifications, enhancing its utility in drug development.

The compound acts as a precursor for the synthesis of amino acids and other biologically active molecules. Its enamine structure is crucial for its reactivity, allowing it to participate in various chemical transformations that yield compounds with enhanced biological activity.

Inhibition Studies

Recent studies have indicated that this compound can inhibit specific proteases, which are essential for the survival of certain pathogens. For instance, it has been shown to affect the activity of cysteine proteases involved in the life cycle of Plasmodium falciparum, the malaria-causing parasite. The compound's analogs have demonstrated potent inhibitory effects against these enzymes, suggesting a potential pathway for antimalarial drug development .

Structure-Activity Relationship (SAR)

The stereochemistry of this compound is significant in determining its biological activity. Research has shown that modifications to the methyl and amino groups can lead to variations in potency against target enzymes. For example, altering substituents on the amino group has been linked to improved binding affinities and inhibitory effects .

Case Studies

Scientific Research Applications

Chemistry

(R)-Methyl 2-aminopent-4-enoate hydrochloride serves as a versatile building block in organic synthesis. Its unique enamine structure allows for various transformations, making it valuable in the development of more complex molecules.

Table 1: Synthetic Applications

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| N-Acylation | Proline derivatives | 81% | |

| Alkylative Esterification | Ester derivatives | 86% | |

| Lactam Cyclization | Lactam compounds | 99% |

Biology

In biological research, this compound has been studied for its role in metabolic pathways and enzyme interactions. It acts as a precursor for various amino acids and has implications in the synthesis of bioactive compounds.

Case Study: Metabolic Pathways

A study demonstrated that (R)-Methyl 2-aminopent-4-enoate can be converted into vinylglycine, which supports the growth of auxotrophic strains of E. coli. This conversion highlights its potential as a nutrient source in metabolic engineering applications .

Medicine

The compound has potential therapeutic applications due to its ability to inhibit glutamate decarboxylase (GAD), an enzyme involved in neurotransmitter synthesis. This inhibition can lead to decreased levels of gamma-aminobutyric acid (GABA), which is significant for understanding neurological disorders.

Table 2: Pharmacological Insights

| Target Enzyme | Effect | Implication |

|---|---|---|

| Glutamate Decarboxylase (GAD) | Inhibition | Potential treatment for epilepsy and anxiety disorders |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives in pharmaceutical applications .

Amide Bond Formation

The primary amine participates in nucleophilic acyl substitution, enabling peptide coupling. This is exploited in synthesizing peptidomimetics and macrocycles .

Example Reaction:

(R)-Methyl 2-aminopent-4-enoate hydrochloride + Boc-L-Ala → (S,S)-Methyl N-(Boc)alaninyl-2-aminopent-4-enoate

| Reagents | Conditions | Yield |

|---|---|---|

| HATU, DIEA, DCM | RT, 16h | 65% |

Key Data:

Alkene Functionalization

The terminal double bond participates in cycloadditions and catalytic transformations, enabling ring-forming reactions .

Hydrogenation

Catalytic hydrogenation saturates the alkene to form (R)-methyl 2-aminopentanoate hydrochloride:

| Catalyst | Conditions | Yield |

|---|---|---|

| Raney Ni (H₂, 1 atm) | MeOH, 25°C, 2h | 92% |

Application: Used to stabilize the molecule for biological assays .

Cross-Coupling Reactions

The alkene undergoes palladium-catalyzed cross-coupling with organozinc reagents (Negishi coupling) :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃, Zn(0), THF | –78°C → RT, 2h | (R)-Methyl 2-allyl-2-aminopent-4-enoate | 73% |

Mechanistic Insight: Zinc insertion precedes transmetalation with palladium .

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles, critical for alkaloid synthesis .

Example: Acid-catalyzed cyclization yields pyrrolizidinone derivatives:

text(R)-Methyl 2-aminopent-4-enoate → (3R,5R)-Pyrrolizidin-1-one-3-carboxylate

| Conditions | Catalyst | Yield |

|---|---|---|

| TFA, DCM | 0°C → RT, 6h | 68% |

Key Features:

Salt Metathesis

The hydrochloride counterion can be exchanged via ion-exchange resins:

| Resin | Eluent | Product | Purity |

|---|---|---|---|

| Amberlite IRA-400 (OH⁻) | H₂O/MeOH | (R)-Methyl 2-aminopent-4-enoate | >95% |

Utility: Freebase generation for further functionalization .

Stability and Side Reactions

Preparation Methods

Stereoselective Synthesis via Carbamate Protection and Zinc-Mediated Coupling

One of the most reliable methods for preparing (R)-methyl 2-aminopent-4-enoate hydrochloride involves the use of a tert-butoxycarbonyl (Boc) protected intermediate, followed by zinc-mediated coupling and deprotection steps.

Key Steps:

Preparation of Boc-Protected Iodoethyl Carbamate Intermediate

The synthesis begins with tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. This intermediate is prepared using iodine, triphenylphosphine, and imidazole in dichloromethane at 0 °C to room temperature, achieving yields around 65-82%.Zinc Insertion and Coupling

Zinc dust is activated with 1,2-dibromoethane and chlorotrimethylsilane in dry DMF at 60 °C. The Boc-protected iodoethyl carbamate is then added to the activated zinc suspension at 35 °C to form an organozinc intermediate. This intermediate undergoes palladium-catalyzed coupling with vinyl bromide at -78 °C to form the desired alkene-containing Boc-protected amino ester.Deprotection to Yield this compound

The Boc group is removed by bubbling dry hydrogen chloride gas into a solution of the Boc-protected compound in dry dichloromethane at room temperature. After about 3 hours, the reaction completes, and the product is isolated as the hydrochloride salt.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protected iodoethyl carbamate formation | Iodine, Ph3P, Imidazole, DCM, 0 °C to rt | 65-82 | High purity intermediate |

| Zinc insertion and coupling | Zinc dust, 1,2-dibromoethane, TMS-Cl, DMF, Pd2(dba)3, P(o-tolyl)3, vinyl bromide, -78 °C to rt | Not specified | Organometallic coupling step |

| Boc deprotection | Dry HCl gas, DCM, rt | Quantitative | Produces hydrochloride salt |

This method is adapted from a detailed procedure published in Organic Syntheses (2015), which provides a robust and reproducible route for both (R)- and (S)-enantiomers of methyl 2-aminopent-4-enoate hydrochloride.

Alternative Approaches and Notes on Synthesis

While the above method is the most documented, other approaches in literature involve peptide coupling strategies using HATU and DIEA reagents for amide bond formation with Boc-protected amino acid derivatives, followed by deprotection steps. These methods are more common in peptide fragment synthesis but can be adapted for amino ester preparation.

- Peptide Coupling Strategy

Boc-protected amino acid derivatives are coupled with amine hydrochlorides in dichloromethane using HATU (a coupling reagent) and DIEA (a base) at room temperature overnight. The product is then purified and deprotected as needed.

Analytical and Purification Considerations

Purity Assessment

The final this compound is typically characterized by ^1H NMR, showing characteristic multiplets for the alkene protons and methyl ester singlet, confirming the structure and stereochemistry.Handling and Storage

The hydrochloride salt form is preferred for stability and ease of handling. It is typically isolated as a brown solid or white powder after concentration under reduced pressure.

Summary Table of Preparation Method

Research Findings and Method Evaluation

- The zinc-mediated coupling approach offers excellent stereochemical control and good yields for the key carbon-carbon bond formation step.

- The use of Boc protection ensures selectivity and stability during organometallic manipulations.

- The method avoids harsh reagents such as phosphorus oxychloride or high temperatures, enhancing operational safety.

- The final hydrochloride salt form is convenient for downstream applications in peptide synthesis or pharmaceutical intermediates.

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 2-aminopent-4-enoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthesis Pathways : Start with enantioselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) to ensure the (R)-configuration. For example, cyclopentene-derived intermediates (similar to ) can be functionalized via reductive amination followed by esterification.

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading) and monitor yield via HPLC. Stability of the hydrochloride salt under acidic/basic conditions must be validated (see for handling hygroscopic compounds).

- Purity Control : Employ TLC or NMR to detect side products (e.g., over-alkylation or racemization). Reference standards (e.g., ) should be used for calibration.

Q. How should researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. Compare retention times to enantiomeric standards (if available).

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy atom (e.g., bromine derivative) and solve using SHELXL (). ORTEP-3 () can visualize stereochemistry.

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMF, DMSO) or aqueous buffers (pH 4–6) based on hydrochloride salt properties (). Avoid prolonged exposure to moisture.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis. highlights environmental precautions for hygroscopic salts.

- Storage : Store in sealed, desiccated containers at –20°C. Monitor for deliquescence via Karl Fischer titration.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

Methodological Answer:

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid hydrolysis of the ester group (common in methyl esters, as in ).

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma concentrations and correlate with observed bioactivity. Adjust dosing regimens if metabolite interference occurs (e.g., ’s nitric oxide assay methodology).

- Species-Specific Variability : Cross-validate in multiple models (e.g., zebrafish vs. murine) to isolate confounding factors.

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in studies using this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals.

- ANOVA with Post-Hoc Tests : For multi-group comparisons (e.g., ), apply Bonferroni correction to minimize Type I errors.

- Bootstrap Resampling : Validate small-sample datasets (common in early-stage research) to estimate parameter uncertainty.

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) in real time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., ’s biomolecule labeling approach).

- Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to predict binding poses, guided by crystallographic data ().

Q. What strategies mitigate enantiomeric contamination during scale-up synthesis?

Methodological Answer:

- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (R)-2-aminopent-4-enoic acid) to avoid racemization.

- In-Process Controls (IPC) : Integrate inline PAT tools (Raman spectroscopy) to monitor chiral integrity during reaction progression.

- Crystallization-Induced Asymmetric Transformation : Use chiral counterions or solvents to bias crystallization toward the (R)-enantiomer (see for impurity profiling).

Data Integrity and Reporting

- Contradiction Analysis : Apply ’s framework to iteratively test hypotheses when data conflicts arise (e.g., bioactivity vs. metabolic instability).

- Reproducibility : Document all synthetic steps, analytical conditions, and statistical thresholds (). Raw data should be archived in appendices per ’s guidelines.

- Ethical Compliance : Adhere to ’s disposal protocols for hydrochloride salts to minimize environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.